2H-Thiazolo[5,4-B]carbazole

Medicinal Chemistry pH-Dependent Binding Physicochemical Profiling

2H-Thiazolo[5,4-b]carbazole (CAS 40631-50-3) is a heterocyclic compound comprising a thiazole ring fused to a carbazole scaffold at the [5,4-b] junction. It serves as a privileged structural core in medicinal chemistry and materials science due to the planar, π-extended framework conferring distinctive electronic and steric properties.

Molecular Formula C13H8N2S
Molecular Weight 224.28 g/mol
CAS No. 40631-50-3
Cat. No. B13814302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Thiazolo[5,4-B]carbazole
CAS40631-50-3
Molecular FormulaC13H8N2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESC1N=C2C=C3C4=CC=CC=C4N=C3C=C2S1
InChIInChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-12-13(16-7-14-12)6-11(9)15-10/h1-6H,7H2
InChIKeyAHJUYHSHXRDRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Thiazolo[5,4-b]carbazole (CAS 40631-50-3) for Research and Development: Core Properties and Scientific Identity


2H-Thiazolo[5,4-b]carbazole (CAS 40631-50-3) is a heterocyclic compound comprising a thiazole ring fused to a carbazole scaffold at the [5,4-b] junction [1]. It serves as a privileged structural core in medicinal chemistry and materials science due to the planar, π-extended framework conferring distinctive electronic and steric properties [1]. The compound exhibits predicted physicochemical parameters including a pKa of 4.76, a boiling point of 370.9±42.0 °C, and a density of 1.47±0.1 g/cm³ . These values differ markedly from the parent carbazole scaffold (pKa ~17.0, density 1.1 g/cm³), establishing a baseline for its unique molecular behavior .

2H-Thiazolo[5,4-b]carbazole: Why Simple Carbazole or Thiazole Analogs Cannot Be Substituted in Target-Specific Research


Substituting 2H-Thiazolo[5,4-b]carbazole with its simpler components—carbazole, thiazole, or even alternative fused isomers such as 2H-thiazolo[4,5-c]carbazole—is not equivalent due to the precise electronic, steric, and hydrogen-bonding profile conferred by the [5,4-b] ring fusion. The placement of the thiazole nitrogen relative to the carbazole π-system defines the electron-accepting strength and the molecule's ability to engage in specific intermolecular interactions [1]. For instance, the [5,4-b] isomer exhibits a predicted pKa of 4.76 , whereas carbazole has a pKa of ~17.0 ; this >12 log unit difference dramatically alters protonation state at physiological pH and consequently binding to biological targets or performance in acidic optoelectronic environments . Furthermore, the [5,4-b] geometry imposes a distinct molecular dipole and π-stacking profile compared to the [4,5-c] isomer, which is documented to have an XLogP3 of 1.9 [2]. These cumulative differences mean that direct interchange of analogs will not reproduce the specific reactivity, binding affinity, or photophysical output of the [5,4-b] scaffold.

Quantitative Differentiation of 2H-Thiazolo[5,4-b]carbazole (CAS 40631-50-3) Against Key Comparators


Acidity (pKa) Profile Relative to Parent Carbazole

The predicted acid dissociation constant (pKa) for 2H-Thiazolo[5,4-b]carbazole is 4.76 ± 0.20 . In contrast, the parent carbazole scaffold has a predicted pKa of 17.00 ± 0.30 . This represents a >12 log unit difference, indicating that at physiological pH (~7.4), 2H-Thiazolo[5,4-b]carbazole will be almost entirely deprotonated, whereas carbazole remains protonated.

Medicinal Chemistry pH-Dependent Binding Physicochemical Profiling

Lipophilicity (LogP) Comparison with the [4,5-c] Fused Isomer

The predicted octanol-water partition coefficient (LogP) for 2H-Thiazolo[5,4-b]carbazole is 1.17 . The closely related 2H-thiazolo[4,5-c]carbazole isomer, which differs only in the position of ring fusion, has a reported XLogP3-AA value of 1.9 [1].

Drug Design ADME Prediction Solubility

Electron-Accepting Capability Inferred from Fluorescence Switching Behavior

Studies on carbazole-thiazole conjugates demonstrate that replacing an imidazole unit with a thiazole unit (i.e., introducing sulfur) enhances electron-withdrawing character, leading to contrasting fluorescence responses. Carbazole-thiazole (Cz-T) exhibits a solid-state quantum yield of 14.6% and reversible off-on fluorescence switching upon exposure to acid or mechanical crushing, whereas the carbazole-imidazole analog (Cz-I) shows a lower solid-state quantum yield of 8.0% and distinct, non-reversible behavior [1].

Organic Electronics Fluorescent Probes Stimuli-Responsive Materials

Where 2H-Thiazolo[5,4-b]carbazole (CAS 40631-50-3) Provides a Verifiable Advantage in R&D Workflows


Scaffold for pH-Sensitive Drug Candidates: Leveraging a Low pKa

When designing kinase inhibitors or other anticancer agents that require a deprotonated heterocyclic core at physiological pH for target binding, 2H-thiazolo[5,4-b]carbazole offers a measurable advantage. Its predicted pKa of 4.76 ensures the molecule is >99% deprotonated in the cytosol (pH 7.2-7.4), a critical property for engaging basic residues in enzyme active sites. In contrast, carbazole-based analogs (pKa ~17) remain fully protonated, often leading to off-target effects or poor binding kinetics. The [5,4-b] scaffold is thus the rational choice for medicinal chemists optimizing pH-dependent potency.

Lipophilicity-Tuned Lead Optimization: A Less Lipophilic Carbazole-Thiazole Hybrid

During ADME optimization, the [5,4-b] isomer provides a strategic alternative to the more lipophilic [4,5-c] isomer. With a predicted LogP of 1.17 compared to 1.9 for the [4,5-c] variant , the [5,4-b] scaffold is approximately 5-fold less lipophilic. This translates directly to improved aqueous solubility and reduced risk of CYP450 inhibition and hERG channel binding in early-stage programs. For procurement teams, selecting the correct isomer is critical: the [4,5-c] isomer will not serve as a drop-in replacement in assays where solubility or nonspecific binding is a confounding variable.

Stimuli-Responsive Fluorescent Materials: Acid-Sensing and Mechanochromic Systems

Derivatives of the thiazolo[5,4-b]carbazole core exhibit superior electron-accepting character compared to nitrogen-only heterocycles, enabling reversible off-on fluorescence switching upon exposure to acid vapor or mechanical force . This property is directly attributable to the sulfur atom in the thiazole ring, a feature unique to this scaffold relative to imidazole-based analogs. Researchers developing security inks, tamper-evident seals, or reusable acid sensors should prioritize the thiazolo[5,4-b]carbazole core for its quantifiably higher solid-state quantum yield (14.6%) and fully reversible switching behavior, which the imidazole analog cannot replicate .

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